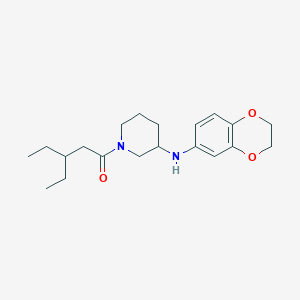

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3-ethylpentanoyl)-3-piperidinamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3-ethylpentanoyl)-3-piperidinamine, also known as MDMA or ecstasy, is a synthetic drug that has become increasingly popular in recent years. MDMA is a derivative of amphetamine and has both stimulant and hallucinogenic properties. Despite its popularity, there are still many questions surrounding the drug, including its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.

Mechanism of Action

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3-ethylpentanoyl)-3-piperidinamine works by increasing the levels of several neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. This leads to an increase in feelings of euphoria, empathy, and sociability. However, the exact mechanism of action is still not fully understood.

Biochemical and Physiological Effects

This compound has a number of biochemical and physiological effects on the body. It increases heart rate and blood pressure, and can cause dehydration and hyperthermia. It also affects the release of hormones such as cortisol and oxytocin, which are involved in stress and bonding, respectively.

Advantages and Limitations for Lab Experiments

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3-ethylpentanoyl)-3-piperidinamine has several advantages for use in lab experiments. It is relatively easy to synthesize and can be administered orally. It also has a well-defined mechanism of action and produces consistent effects. However, there are also limitations to its use. This compound is a controlled substance, which makes it difficult to obtain for research purposes. It also has a high potential for abuse, which could make it difficult to obtain ethical approval for studies involving human subjects.

Future Directions

There are several areas of research that could benefit from further study of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3-ethylpentanoyl)-3-piperidinamine. One potential area is its use in the treatment of PTSD and other mental health disorders. Another area is its potential use as a tool for enhancing social cognition and empathy. Finally, there is a need for more research on the long-term effects of this compound use, particularly in heavy users.

Conclusion

In conclusion, this compound is a synthetic drug that has both stimulant and hallucinogenic properties. Despite its popularity, there are still many questions surrounding the drug, including its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research. While there is still much to learn about this compound, it has the potential to be a valuable tool in the treatment of mental health disorders and the enhancement of social cognition and empathy.

Synthesis Methods

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3-ethylpentanoyl)-3-piperidinamine is synthesized from safrole, which is a natural product found in sassafras oil. The synthesis involves several steps, including isomerization, reduction, and reductive amination. The final product is a white crystalline powder that is typically sold in tablet or capsule form.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3-ethylpentanoyl)-3-piperidinamine has been the subject of a significant amount of scientific research over the years. Some of the most notable studies have focused on the drug's potential therapeutic benefits, particularly in the treatment of post-traumatic stress disorder (PTSD). This compound has been shown to increase feelings of empathy and reduce fear, which could make it a useful tool in psychotherapy.

properties

IUPAC Name |

1-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)piperidin-1-yl]-3-ethylpentan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N2O3/c1-3-15(4-2)12-20(23)22-9-5-6-17(14-22)21-16-7-8-18-19(13-16)25-11-10-24-18/h7-8,13,15,17,21H,3-6,9-12,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YURWVBLSLVJMDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)CC(=O)N1CCCC(C1)NC2=CC3=C(C=C2)OCCO3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2R*,6S*)-2,6-dimethylmorpholin-4-yl]-N-{2-[methyl(methylsulfonyl)amino]ethyl}propanamide](/img/structure/B5366363.png)

![6-bromo-3-[(3-methyl-1-piperidinyl)carbonyl]-2H-chromen-2-one](/img/structure/B5366376.png)

![2-[2-(acetylamino)ethyl]-N-[4-fluoro-3-(trifluoromethyl)phenyl]-1-piperidinecarboxamide](/img/structure/B5366382.png)

![N-ethyl-N-(2-hydroxyethyl)-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5366397.png)

![3-(1H-pyrazol-4-yl)-5-{[(pyridin-2-ylmethyl)amino]sulfonyl}benzoic acid](/img/structure/B5366405.png)

![2-methyl-4-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-piperazinyl}-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5366410.png)

![4-(4-methyl-1H-pyrazol-1-yl)-1-[3-(2-thienyl)propanoyl]piperidine-4-carboxylic acid](/img/structure/B5366416.png)

![1'-(cyclopropylcarbonyl)-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5366430.png)

![rel-(4aS,8aR)-6-[4-(aminomethyl)benzoyl]-1-(3-methoxypropyl)octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5366441.png)

![methyl 2-{[2-cyano-3-(3-fluorophenyl)acryloyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B5366443.png)

![4-tert-butyl-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5366454.png)

![(1S,5R)-3-(2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-yl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B5366460.png)